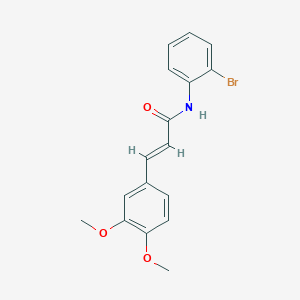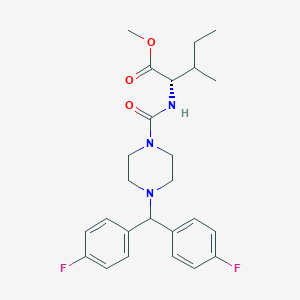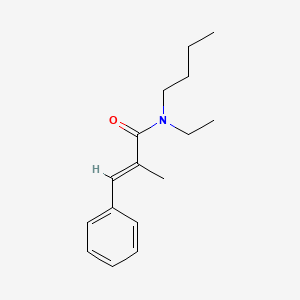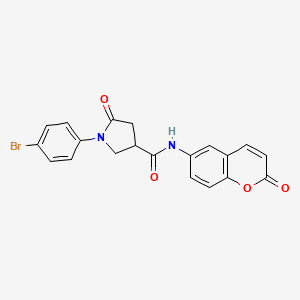![molecular formula C18H19N3O5S B11011354 N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11011354.png)
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide is a chemical compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol This compound is known for its unique structure, which includes both acetylsulfamoyl and propanoylamino groups attached to a benzamide core
Preparation Methods
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the acetylsulfamoyl phenyl group with the propanoylamino benzamide under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments to enhance efficiency.
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide can be compared with similar compounds such as:
N-[4-(acetylsulfamoyl)phenyl]-4-(aminobenzamide): This compound lacks the propanoylamino group, which may affect its reactivity and biological activity.
N-[4-(sulfamoyl)phenyl]-4-(propanoylamino)benzamide: The absence of the acetyl group may result in different chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C18H19N3O5S/c1-3-17(23)19-14-6-4-13(5-7-14)18(24)20-15-8-10-16(11-9-15)27(25,26)21-12(2)22/h4-11H,3H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
BTQVIKJRFAEBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011273.png)

![N-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B11011281.png)
![4-ethyl-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011288.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11011299.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11011302.png)
![3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011313.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11011322.png)
![3-methyl-5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11011323.png)
![(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11011336.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate](/img/structure/B11011337.png)

